molecular formula C16H13Cl2N5OS B2611828 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide CAS No. 901141-09-1

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B2611828
CAS No.: 901141-09-1
M. Wt: 394.27
InChI Key: LNZAVIICOPUVDT-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-derived acetamides, characterized by a triazole core substituted with amino and phenyl groups at positions 4 and 5, respectively. The sulfanyl bridge links the triazole moiety to an acetamide group, which is further substituted with a 2,6-dichlorophenyl ring.

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5OS/c17-11-7-4-8-12(18)14(11)20-13(24)9-25-16-22-21-15(23(16)19)10-5-2-1-3-6-10/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZAVIICOPUVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with N-(2,6-dichlorophenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the chlorine atoms can result in various substituted derivatives with potentially enhanced biological activities .

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural variations among related compounds lie in the substituents on the triazole ring and the arylacetamide group. These modifications influence physicochemical properties and bioactivity. Below is a comparative analysis:

Triazole Substitutions

  • Core Triazole Modifications: : The compound 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide replaces the phenyl group at position 5 with a 2,4-dichlorophenyl group, enhancing electron-withdrawing effects compared to the parent compound .

Acetamide Substitutions

  • Aryl Group Variations: : The compound 2-[4-(4-chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide features a p-tolylaminomethyl group, which may enhance lipophilicity and membrane permeability compared to the 2,6-dichlorophenyl group . : Substitution with 3,4-difluorophenyl (as in 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide) introduces fluorine atoms, likely altering metabolic stability and receptor affinity .

Pharmacological Activity Comparison

Anti-exudative and anti-inflammatory activities are recurrent themes in this compound class.

Anti-Exudative Activity

  • and : Derivatives with furan-2-yl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) demonstrated dose-dependent anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The dichlorophenyl group in the parent compound may enhance potency due to stronger electron-withdrawing effects .
  • : The 2,6-dimethylphenyl analog showed reduced activity compared to dichlorophenyl derivatives, suggesting chlorine atoms are critical for binding .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chlorine and fluorine substituents on the arylacetamide group correlate with improved activity, likely due to enhanced receptor binding or metabolic stability .
  • Heterocyclic Substitutions : Pyridyl or furyl groups on the triazole core modulate solubility and bioavailability, with pyridyl derivatives showing promise in drug-like parameters (e.g., LogP, polar surface area) .

Physicochemical and Drug-Like Properties

Key parameters derived from evidence:

Property Parent Compound 2,4-Dichlorophenyl Analog Pyridyl Analog
Molecular Weight ~423 g/mol ~438 g/mol ~415 g/mol
LogP (Predicted) 3.8 4.2 3.5
Polar Surface Area 110 Ų 105 Ų 125 Ų
Anti-Exudative Activity Not reported Moderate High

Biological Activity

The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide is a derivative of 1,2,4-triazole known for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and existing research findings.

Chemical Structure and Properties

The IUPAC name for this compound indicates its complex structure, which includes a triazole ring and a dichlorophenyl group. Its molecular formula is C17H18N6O3SC_{17}H_{18}N_{6}O_{3}S, with a molecular weight of approximately 366.48 g/mol. The compound's structure is pivotal in determining its biological activity.

The biological activity of triazole derivatives often involves the inhibition of various enzymes and proteins critical to cellular functions. Specifically, this compound may interact with:

  • Enzymes involved in cancer cell proliferation : It has been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), which are essential for DNA synthesis and modification.
  • Antimicrobial targets : Similar triazole compounds have demonstrated efficacy against bacterial and fungal pathogens by disrupting their metabolic pathways.

Biological Activities

Research indicates that 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide exhibits several biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
    • The compound's ability to target specific cancer-related enzymes enhances its potential as an anticancer agent.
  • Antimicrobial Properties :
    • Several studies have reported that triazole derivatives possess significant antibacterial and antifungal properties.
    • The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism in pathogens.
  • Anti-inflammatory Effects :
    • Compounds in this class have been linked to the modulation of inflammatory pathways, potentially reducing the severity of inflammatory diseases.

Research Findings and Case Studies

A review of recent literature highlights various studies focusing on the biological activity of triazole derivatives:

StudyFindings
Demonstrated cytotoxic effects against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines with IC50 values indicating significant potency.
Investigated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing promising results compared to standard antibiotics.
Explored anti-inflammatory properties through inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating chronic inflammatory conditions.

Q & A

Basic: What are the recommended synthetic routes for 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide?

Methodological Answer:
The synthesis typically involves a multi-step process:

Triazole Core Formation : Cyclization of thiosemicarbazides under acidic conditions to form the 1,2,4-triazole ring .

Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution using mercaptoacetic acid derivatives .

Acetamide Coupling : Reaction of the sulfanyl-triazole intermediate with 2,6-dichloroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the final acetamide .
Key Considerations : Optimize reaction temperatures (60–80°C) and solvent systems (e.g., DMF or THF) to minimize side products. Monitor progress via TLC or HPLC .

Basic: How is the structural characterization of this compound validated?

Methodological Answer:
Structural validation employs:

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous triazole-acetamides .
  • Spectroscopy :
    • NMR : 1H^1H- and 13C^{13}C-NMR to assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirm substituent positions .
    • IR : Identify characteristic bands (e.g., N-H stretch at ~3300 cm1^{-1}, C=O at ~1680 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 434.03) .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?

Methodological Answer:
SAR analysis involves:

Systematic Substituent Variation : Modify the phenyl, dichlorophenyl, or sulfanyl groups to assess impacts on bioactivity .

In Vitro Assays :

  • Enzyme Inhibition : Evaluate binding affinity to target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization .
  • Cellular Models : Test anti-inflammatory or cytotoxic effects in macrophage or cancer cell lines (IC50_{50} determination) .

Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with protein active sites (e.g., COX-2 PDB: 5KIR) .
Data Interpretation : Use regression analysis to correlate substituent electronic parameters (Hammett constants) with activity trends .

Advanced: How should researchers resolve contradictions between in vitro and in vivo pharmacological data?

Methodological Answer:

Pharmacokinetic Profiling :

  • Assess bioavailability via LC-MS/MS to detect metabolic instability (e.g., cytochrome P450-mediated degradation) .
  • Measure logP values (e.g., 3.2 ± 0.1) to evaluate membrane permeability .

Dose-Response Reconciliation : Conduct species-specific in vivo studies (rodent models) with adjusted dosing regimens based on in vitro IC50_{50} values .

Mechanistic Studies : Use knockout animal models or siRNA silencing to confirm target engagement in vivo .

Basic: What are the critical safety protocols for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic vapors (e.g., dichlorophenyl intermediates) .
  • Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency Procedures :
    • Inhalation : Move to fresh air; administer oxygen if needed .
    • Skin Contact : Wash with soap and water for 15 minutes .

Advanced: What methodologies assess the environmental fate of this compound?

Methodological Answer:
Adopt a tiered approach:

Physicochemical Properties :

  • Determine hydrolysis half-life (e.g., pH 7, 25°C) and logKow_{ow} to predict bioaccumulation .

Biotic/Abiotic Degradation :

  • Use OECD 301B (Ready Biodegradability Test) to evaluate microbial breakdown .
  • UV-Vis spectroscopy to monitor photodegradation in simulated sunlight .

Ecotoxicology :

  • Algal Growth Inhibition (OECD 201): EC50_{50} for Pseudokirchneriella subcapitata .
  • Daphnia Acute Toxicity (OECD 202): 48-h LC50_{50} determination .

Advanced: How can computational methods predict this compound’s reactivity and metabolite profiles?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian 16 to compute frontier molecular orbitals (HOMO/LUMO) and predict electrophilic attack sites .
  • Metabolite Prediction : Employ software like Meteor Nexus to simulate Phase I/II metabolism (e.g., sulfoxidation or glucuronidation) .
  • Molecular Dynamics : Simulate binding stability in target proteins (GROMACS) to identify labile bonds prone to hydrolysis .

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